molecular formula C13H14N2O4 B2527703 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one CAS No. 1273961-20-8

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one

Cat. No.: B2527703
CAS No.: 1273961-20-8
M. Wt: 262.265
InChI Key: KFXSBMQORRWSIE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one is a complex organic compound that features a benzodioxine ring fused with a piperazinone moiety

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one has several applications in scientific research:

Future Directions

The future directions for the study of “4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one” and similar compounds could involve further chemical modifications and testing for various biological activities . For instance, the compound could be subjected to analogue synthesis and scaffold hopping to identify more potent inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ring-closing metathesis to form the benzodioxine ring, followed by a series of substitution reactions to introduce the piperazinone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as the use of efficient catalysts and high-yielding reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one is unique due to the combination of the benzodioxine ring and the piperazinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-8-15(5-4-14-11)13(17)9-2-1-3-10-12(9)19-7-6-18-10/h1-3H,4-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXSBMQORRWSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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